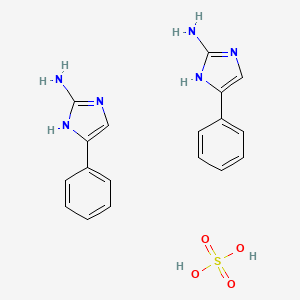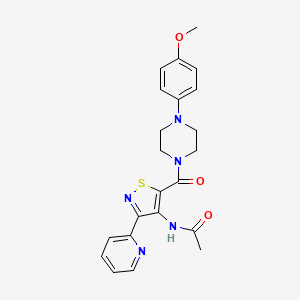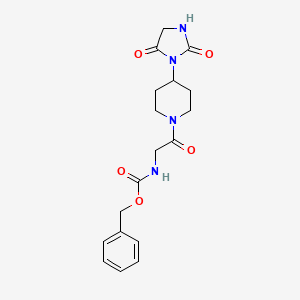
4-Phenyl-1H-imidazol-2-amine hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1H-imidazol-2-amine hemisulfate is a chemical compound with the molecular formula C18H20N6O4S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1H-imidazol-2-amine hemisulfate typically involves the cyclization of amido-nitriles. One common method includes the reaction of an amine with an aldehyde, followed by cyclization and aromatization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-1H-imidazol-2-amine hemisulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various substituted imidazoles and phenyl derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
4-Phenyl-1H-imidazol-2-amine hemisulfate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Phenyl-1H-imidazol-2-amine hemisulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1H-imidazole: A simpler imidazole derivative with similar chemical properties.
2-Phenyl-1H-imidazole: Another phenyl-substituted imidazole with comparable reactivity.
4-Methyl-1H-imidazol-2-amine: A methyl-substituted imidazole with different biological activities.
Uniqueness: 4-Phenyl-1H-imidazol-2-amine hemisulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hemisulfate form also enhances its solubility and stability, making it suitable for various applications .
Propriétés
IUPAC Name |
5-phenyl-1H-imidazol-2-amine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H9N3.H2O4S/c2*10-9-11-6-8(12-9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-6H,(H3,10,11,12);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOBUFFJHIDCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)N.C1=CC=C(C=C1)C2=CN=C(N2)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2453267.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2453269.png)



![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453275.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2453281.png)
![11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2453282.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2453285.png)

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2453290.png)
